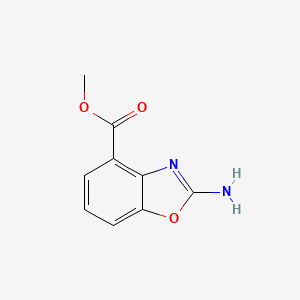

methyl 2-amino-1,3-benzoxazole-4-carboxylate

概要

説明

methyl 2-amino-1,3-benzoxazole-4-carboxylate is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing both benzene and oxazole rings. This compound is of significant interest in the fields of medicinal chemistry, pharmaceuticals, and industrial applications due to its diverse biological activities and potential for functionalization.

作用機序

Target of Action

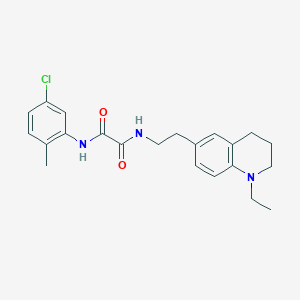

Methyl 2-aminobenzoxazole-4-carboxylate is a derivative of benzoxazole, a heterocyclic compound that has been found to exhibit a wide spectrum of pharmacological activities Benzoxazole derivatives have been reported to interact with various biological targets such as 5-ht3 receptors , melatonin receptors , and Rho-kinase . These targets play crucial roles in various physiological processes, including neurotransmission, circadian rhythm regulation, and cellular signaling.

Mode of Action

For instance, they can act as antagonists, inhibiting the activity of their target proteins . The specific interaction of Methyl 2-aminobenzoxazole-4-carboxylate with its targets and the resulting changes would require further experimental investigation.

Biochemical Pathways

These could include pathways related to neurotransmission, inflammation, and cellular proliferation . The downstream effects of these interactions could potentially lead to various therapeutic outcomes, such as antimicrobial, anti-inflammatory, and anticancer effects .

Result of Action

Benzoxazole derivatives have been reported to exhibit various biological activities, including antimicrobial, antifungal, and anticancer activities . These effects are likely the result of the compound’s interactions with its biological targets and the subsequent alterations in cellular processes.

Action Environment

The action, efficacy, and stability of Methyl 2-aminobenzoxazole-4-carboxylate could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature

準備方法

Synthetic Routes and Reaction Conditions

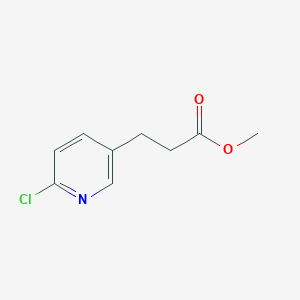

methyl 2-amino-1,3-benzoxazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with an appropriate carboxylate ester under acidic or basic conditions. For instance, the reaction between 2-aminophenol and methyl chloroformate in the presence of a base like potassium carbonate can yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of methyl 2-aminobenzoxazole-4-carboxylate often employs catalytic processes to enhance yield and efficiency. Catalysts such as metal catalysts or nanocatalysts are frequently used. For example, a magnetic solid acid nanocatalyst has been reported to facilitate the synthesis of benzoxazole derivatives with high yields .

化学反応の分析

Types of Reactions

methyl 2-amino-1,3-benzoxazole-4-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions

Reduction: Sodium borohydride in solvents like ethanol or methanol.

Substitution: Various electrophiles in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized benzoxazole derivatives, while substitution reactions can introduce different functional groups onto the benzoxazole ring.

科学的研究の応用

methyl 2-amino-1,3-benzoxazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities.

Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

類似化合物との比較

methyl 2-amino-1,3-benzoxazole-4-carboxylate can be compared with other benzoxazole derivatives:

2-Aminobenzoxazole: Similar in structure but lacks the carboxylate group, which can affect its reactivity and biological activity.

Methyl 2-aminobenzoxazole-5-carboxylate: Differing only in the position of the carboxylate group, this compound may exhibit different chemical and biological properties.

特性

IUPAC Name |

methyl 2-amino-1,3-benzoxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOWPIRBUDTROX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-5-methyl-4-oxo-2-(pyridin-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848648.png)

![4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2848650.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2848651.png)

![5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2848655.png)

![2-cyano-N-(3-methoxyphenyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2848657.png)

![2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide](/img/structure/B2848659.png)

![2,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2848666.png)

![3-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2848667.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2848669.png)